Chloranilic Acid Sodium Salt

Description

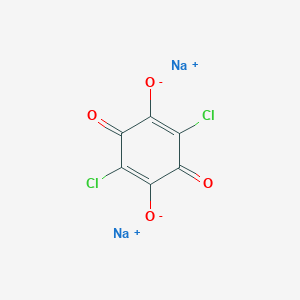

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2O4.2Na/c7-1-3(9)5(11)2(8)6(12)4(1)10;;/h9,12H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITANBHHCLWRKG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl2Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067964 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36275-66-8 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036275668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Principle of Action of Chloranilic Acid Sodium Salt in Spectrophotometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles behind the use of chloranilic acid sodium salt in spectrophotometric analysis. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the underlying mechanisms, practical applications, and experimental considerations of this widely used analytical technique.

Core Principle: Charge-Transfer Complex Formation

The spectrophotometric determination of various compounds, particularly pharmaceuticals, using chloranilic acid (CAA) is predicated on the formation of colored charge-transfer complexes (CTCs). This process involves a Lewis acid-base reaction where the drug molecule, rich in electrons, acts as an electron donor (n-donor) and the electron-deficient chloranilic acid serves as a π-acceptor.[1][2]

The interaction between the electron donor and the acceptor leads to the creation of a new, distinct molecular entity—the charge-transfer complex. This complex exhibits a characteristic, intense color, typically purple, which is due to the absorption of light in the visible region of the electromagnetic spectrum.[1][2] The formation of this colored product allows for the quantitative determination of the analyte of interest using a spectrophotometer. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the analyte, a relationship governed by the Beer-Lambert Law.

The reaction is generally rapid and results in the formation of a stable colored species, making it a suitable method for routine analysis.[1][2] The maximum absorbance (λmax) of these charge-transfer complexes typically falls within the range of 520-530 nm.[1][3][4][5]

The Chemical Reaction Mechanism

The fundamental reaction involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor molecule (e.g., a drug with amino groups) to the lowest unoccupied molecular orbital (LUMO) of the acceptor molecule (chloranilic acid). This electron transfer results in the formation of a radical anion of chloranilic acid, which is responsible for the observed color.[1][2]

The stoichiometry of the resulting complex, i.e., the molar ratio of the drug to chloranilic acid, can vary. In many documented cases, a 1:1 or 1:2 ratio of drug to chloranilic acid is observed.[3][5][6] The specific ratio is dependent on the number of electron-donating sites on the drug molecule.

Below is a generalized diagram illustrating the charge-transfer complex formation.

Quantitative Analysis and Data

The formation of the colored charge-transfer complex allows for the quantitative analysis of the electron-donating compound. The relationship between absorbance and concentration is typically linear over a specific range, which is determined experimentally. Key parameters for the spectrophotometric analysis using chloranilic acid for various drugs are summarized in the tables below.

Table 1: Spectrophotometric Data for the Determination of Various Drugs Using Chloranilic Acid

| Drug | λmax (nm) | Beer's Law Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| Cyproheptadine hydrochloride | 520 | 25-125 | 1.48 x 10³ |

| Methdilazine hydrochloride | 520 | 20-100 | 1.56 x 10³ |

| Promethazine theoclate | 520 | 25-150 | 1.75 x 10³ |

| Lorlatinib | 530 | Not Specified | 0.55 x 10³ |

| Sulfacetamide sodium | 530 | 10-60 | 0.94 x 10³ |

| Lidocaine | 527 | 10-60 | 0.913 x 10³ |

| Terbutaline sulfate | 529 | 5-70 | 0.987 x 10³ |

| Ruxolitinib | 530 | Not Specified | Not Specified |

| Lamivudine | 521 | 40-280 | Not Specified |

References for Table 1 data:[1][3][4][5][7]

Experimental Protocols

The successful application of the chloranilic acid method relies on optimized experimental conditions. The choice of solvent and the concentration of the reagent are critical parameters.

General Experimental Workflow

The typical workflow for the spectrophotometric determination of a drug using chloranilic acid is outlined below.

Detailed Methodologies

Method 1: Determination of Antihistamines (Cyproheptadine, Methdilazine, Promethazine) [1][2]

-

Reagent Preparation: A 0.1% (w/v) solution of chloranilic acid is freshly prepared in acetonitrile.

-

Standard Drug Solution: Accurately weighed quantities of the antihistamine are dissolved in an appropriate solvent to prepare a standard stock solution. Working standards are prepared by further dilution.

-

Procedure: To a series of 5 mL volumetric flasks, add increasing aliquots of the standard drug solution. Add 0.5 mL of the 0.1% chloranilic acid solution to each flask and dilute to the mark with acetonitrile.

-

Measurement: The absorbance of the resulting purple-colored solution is measured at 520 nm against a reagent blank.

-

Sample Preparation (Tablets): Twenty tablets are weighed and finely powdered. A quantity of the powder equivalent to a known amount of the drug is accurately weighed and extracted with a suitable solvent (e.g., water, or water with 0.1 M HCl for better dissolution). The solution is filtered, and an aliquot of the filtrate is then treated as described in the procedure. For some preparations, a liquid-liquid extraction into chloroform after basification may be necessary.[1]

Method 2: Determination of Nitrogen-Containing Drugs (Sulfacetamide, Lidocaine, Terbutaline) [4]

-

Reagent Preparation: A solution of p-chloranilic acid is prepared in an organic solvent.

-

Standard Drug Solution: Standard solutions of the drugs are prepared in absolute ethanol.

-

Procedure: Aliquots of the drug solution are mixed with the p-chloranilic acid reagent. The reaction is allowed to proceed for about 5 minutes at room temperature.

-

Measurement: The absorbance of the colored complexes is measured at their respective λmax (530 nm for sulfacetamide, 527 nm for lidocaine, and 529 nm for terbutaline) against a reagent blank.

Conclusion

The use of this compound in spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative determination of a wide range of electron-donating compounds, particularly pharmaceuticals. The principle of charge-transfer complex formation provides a robust basis for this analytical technique. By understanding the core principles and optimizing the experimental parameters, researchers can effectively apply this method in various stages of drug development and quality control.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectrophotometric Assay of some Nitrogen Containing Drugs in Pharmaceutical Formulations using p-Chloranilic Acid Reagent | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Spectrophotometric Determination of Lamivudine Using Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [scirp.org]

A Deep Dive into the Formation of Chloranilic Acid Charge-Transfer Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of charge-transfer (CT) complexes involving chloranilic acid, a topic of significant interest in pharmaceutical analysis and drug development. The unique electron-accepting properties of chloranilic acid enable it to form colored complexes with a wide array of electron-donating molecules, facilitating their quantification and characterization. This document delves into the underlying principles, experimental methodologies, and quantitative analysis of these interactions.

The Core Mechanism: Electron Donation and Acceptance

The formation of a charge-transfer complex is fundamentally an electronic interaction between an electron-rich molecule (the donor) and an electron-deficient molecule (the acceptor). In this context, various drug molecules and other organic compounds containing electron-donating moieties, such as amino groups or heterocyclic rings, act as electron donors. Chloranilic acid, a p-benzoquinone derivative with strong electron-withdrawing chloro and hydroxyl groups, serves as an excellent π-electron acceptor.

The interaction involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This transfer results in the formation of a colored complex, which can be detected and quantified spectrophotometrically. The intensity of the color is directly proportional to the concentration of the complex formed.[1][2][3][4]

The formation of these complexes is often mediated by non-covalent interactions, including hydrogen bonding and π-π stacking, which stabilize the resulting adduct.[1][5] In some instances, the interaction can proceed through proton transfer from the acidic hydroxyl groups of chloranilic acid to the basic sites on the donor molecule.[5][6]

Quantitative Analysis of Complex Formation

The stability and stoichiometry of chloranilic acid charge-transfer complexes are crucial parameters that can be determined experimentally. Spectrophotometric methods are widely employed for this purpose.

Stoichiometry

The molar ratio of the donor to the acceptor in the complex is typically determined using methods like the molar ratio method or Job's method of continuous variation. For many drug-chloranilic acid complexes, a 1:1 stoichiometry is observed.[1][4][7] However, other ratios, such as 1:2, have also been reported.[3][8]

Formation Constant and Thermodynamic Parameters

The formation constant (Kc), a measure of the stability of the complex, is often determined using the Benesi-Hildebrand equation.[1][7] This method involves measuring the absorbance of a series of solutions containing a fixed concentration of the acceptor and varying concentrations of the donor.

Thermodynamic parameters such as the standard free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide further insights into the spontaneity and nature of the complexation reaction.[9][10][11] Negative values of ΔG° indicate a spontaneous complex formation process.

The following table summarizes key quantitative data for the formation of charge-transfer complexes between various donors and chloranilic acid.

| Donor Molecule | Stoichiometry (Donor:Acceptor) | Formation Constant (Kc) (L mol-1) | Molar Absorptivity (ε) (L mol-1 cm-1) | Wavelength (λmax) (nm) | Solvent |

| Procainamide | 1:1 | 1 x 103 | 0.6 x 103 | Not Specified | Acetonitrile |

| Lorlatinib | 1:2 | 0.40 x 103 | 0.55 x 103 | 530 | Methanol |

| Ruxolitinib | 1:1 | Not Specified | Not Specified | 530 | Methanol |

| Barbituric Acid | Not Specified | 4.2 x 103 | Not Specified | 560 | Methanol |

| Moclobemide | Not Specified | Not Specified | Not Specified | Not Specified | Chloroform, 1,4-Dioxane |

| Promethazine Hydrochloride | Not Specified | Not Specified | Not Specified | Not Specified | Chloroform, 1,4-Dioxane |

| Sulfadoxine | Not Specified | 344.29 (at 303 K) | Not Specified | 500 | 1,4-Dioxan |

| Pyrimethamine | Not Specified | 261.202 (at 303 K) | Not Specified | 520 | 1,4-Dioxan |

| Erythromycin | 1:1 | Not Specified | Not Specified | 498 | Acetonitrile |

| Roxithromycin | 1:1 | Not Specified | Not Specified | 496 | Acetonitrile |

| Clarithromycin | 1:1 | Not Specified | Not Specified | 491 | Acetonitrile |

| p-Nitroaniline | Not Specified | Not Specified | Not Specified | Not Specified | Methanol |

Experimental Protocols

The study of chloranilic acid charge-transfer complexes relies on a set of well-established experimental techniques.

Synthesis of the Charge-Transfer Complex

A typical synthesis involves mixing equimolar solutions of the electron donor and chloranilic acid in a suitable solvent, such as methanol or acetonitrile.[1][12] The reaction mixture is stirred at room temperature for a specific period, during which the colored complex forms. The solid complex can then be isolated by filtration, washed, and dried.[1]

Diagram of the General Synthesis Workflow

Caption: General workflow for the synthesis of a solid charge-transfer complex.

Spectrophotometric Analysis

UV-Visible spectrophotometry is the primary tool for characterizing the formation of the charge-transfer complex in solution. The appearance of a new, broad absorption band at a longer wavelength than those of the individual donor and acceptor is a hallmark of complex formation.[3][4]

Experimental Steps:

-

Preparation of Stock Solutions: Prepare standard stock solutions of the electron donor and chloranilic acid in a suitable solvent.

-

Spectral Scans: Record the absorption spectra of the donor solution, the acceptor solution, and the reaction mixture (containing both) against a solvent blank to identify the wavelength of maximum absorption (λmax) of the complex.

-

Optimization of Reaction Conditions: Investigate the effect of various parameters such as solvent polarity, reagent concentration, reaction time, and temperature to establish the optimal conditions for complex formation.[8]

-

Stoichiometry Determination: Employ the molar ratio method or Job's method to determine the stoichiometry of the complex.

-

Benesi-Hildebrand Plot: For determining the formation constant (Kc) and molar absorptivity (ε), a series of solutions are prepared with a constant concentration of the acceptor and varying concentrations of the donor. The absorbance of these solutions is measured at the λmax of the complex. A plot of [A0]/A versus 1/[D0] (where [A0] and [D0] are the initial concentrations of the acceptor and donor, respectively, and A is the absorbance) should yield a straight line. Kc can be calculated from the intercept and slope of this line.[1]

Diagram of the Spectrophotometric Analysis Workflow

Caption: Workflow for the spectrophotometric analysis of charge-transfer complex formation.

Other Characterization Techniques

In addition to UV-Vis spectroscopy, other techniques can be employed to characterize the solid charge-transfer complex:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups involved in the interaction and confirm the formation of the complex.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the changes in the chemical environment of the protons of the donor and acceptor upon complexation.[1][2]

-

X-ray Crystallography: To determine the precise three-dimensional structure of the solid-state complex.[13]

-

Computational Studies (DFT): Density Functional Theory calculations can be used to model the complex, understand the nature of the non-covalent interactions, and support experimental findings.[1][7]

Signaling Pathway and Logical Relationships

The formation of the chloranilic acid charge-transfer complex can be visualized as a signaling pathway where the presence of an electron donor triggers a series of events leading to a detectable signal.

Diagram of the Charge-Transfer Complex Formation Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. Spectroscopic analytical study for the charge-transfer complexation of certain cephalosporins with chloranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectrophotometric Study of Charge-Transfer Complexes of Ruxolitinib with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: An Application to the Development of a Green and High-Throughput Microwell Method for Quantification of Ruxolitinib in Its Pharmaceutical Formulations [mdpi.com]

- 5. Facile Charge Transfer between Barbituric Acid and Chloranilic Acid over g-C<sub>3</sub>N<sub>4</sub>: Synthesis, Characterization and DFT Study - ProQuest [proquest.com]

- 6. Salts and co-crystals of chloranilic acid with organic bases: is it possible to predict a salt formation? - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Thermodynamic studies of the charge-transfer interactions of chloranilic acid with moclobemide and promethazine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermodynamic Studies of the Charge-Transfer Interactions of Chloranilic Acid with Moclobemide and Promethazine Hydrochloride [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Chloranilic Acid Sodium Salt for Assay Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Chloranilic Acid Sodium Salt (Sodium Chloranilate) relevant to its application in various analytical assays. The document details its spectral characteristics, solubility, and stability, alongside the fundamental principles of its use in spectrophotometric analysis. Detailed experimental protocols for representative assays are provided to facilitate practical application in research and development settings.

Core Physicochemical Properties

Chloranilic Acid and its sodium salt are versatile chromogenic reagents. Chloranilic acid is a dibasic acid, and its properties, particularly its spectral characteristics, are pH-dependent.[1] The sodium salt is typically used to prepare aqueous and non-aqueous solutions for assays.

Key physicochemical data are summarized in the table below for easy reference.

| Property | Data | Reference(s) |

| Chemical Name | Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-olate | |

| Synonyms | Sodium Chloranilate | |

| CAS Number | 36275-66-8 | [2] |

| Molecular Formula | C₆Cl₂Na₂O₄ (anhydrous) | |

| Molecular Weight | 252.96 g/mol (anhydrous) | [3] |

| Appearance | Brown to dark purple to black crystalline powder | |

| pKa (of Chloranilic Acid) | pKₐ₁: 1.09, pKₐ₂: 2.42 (at 25°C) Note: Other sources report pKₐ₁: 2.95, pKₐ₂: 4.97 | [4][5][6] |

| UV-Vis Absorption (λmax) | In water (pH 4), broad peaks at 290-340 nm and 520-555 nm.[3] In acetonitrile, the colored complex often absorbs around 520-530 nm.[1][7][8] | [1][3][7][8] |

| Solubility | Soluble in hot water and methanol.[4][5] Slightly soluble in DMSO.[4][5] | [4][5] |

| Stability | Stable under normal conditions.[9] Incompatible with strong oxidizing agents.[4][5] | [4][5][9] |

Principles of Application in Assays

The utility of this compound in assays stems from two primary reaction mechanisms: the formation of charge-transfer complexes and precipitation/displacement reactions.

Charge-Transfer Complex Formation

Chloranilic acid is a π-acceptor, meaning it can accept electron density from electron-rich donor molecules (n-donors).[7] Many pharmaceutical compounds, such as antihistamines, macrolide antibiotics, and tyrosine kinase inhibitors, contain nitrogen or other heteroatoms with lone pairs of electrons, making them effective n-donors.[7][10][11]

When mixed, the donor drug and chloranilic acid form a colored charge-transfer complex, which can be quantified using spectrophotometry. The intensity of the color produced is directly proportional to the concentration of the drug, forming the basis of a simple and rapid analytical method.[12]

Precipitation and Displacement Reactions

Chloranilic acid reacts with many metal cations to form stable, often insoluble, colored salts.[3] This property is exploited for the indirect determination of various anions, such as chloride (Cl⁻) and sulfate (SO₄²⁻), as well as certain metal ions.[13]

For instance, in the determination of chloride, an insoluble mercuric chloranilate salt is used. When a sample containing chloride ions is added, the chloride ions displace the chloranilate from the mercury salt because mercuric chloride is more stable (less dissociated). This releases the intensely colored chloranilate ions into the solution. The absorbance of the liberated chloranilate is then measured, which is proportional to the initial concentration of the chloride ions.

References

- 1. researchgate.net [researchgate.net]

- 2. amiscientific.com [amiscientific.com]

- 3. Chloranilic Acid [drugfuture.com]

- 4. Chloranilic acid | 87-88-7 [chemicalbook.com]

- 5. Chloranilic acid price,buy Chloranilic acid - chemicalbook [m.chemicalbook.com]

- 6. Chloranilic acid - Wikipedia [en.wikipedia.org]

- 7. "The Use of Chloranilic Acid for the Spectrophotometric Determination o" by KANAKAPURA BASAVAIAH and V. S. CHARAN [journals.tubitak.gov.tr]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Chloranilic Acid Sodium Salt: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chloranilic Acid Sodium Salt, focusing on its chemical properties, molecular structure, and its significant application in the quantitative analysis of pharmaceutical compounds. Detailed experimental protocols and data are presented to support its use in research and drug development settings.

Core Compound Information

Synonyms: Sodium Chloranilate, 2,5-Dichloro-3,6-dihydroxy-p-benzoquinone disodium salt[1]

This compound is the disodium salt of chloranilic acid. It is commonly available as a hydrate, though the CAS number is often used for both the anhydrous and hydrated forms.[1][3] For clarity and to avoid misleading information, some suppliers are removing the term 'hydrate' from the product name and molecular formula, as the moisture content is considered an impurity.[1][3]

Molecular Structure:

The molecular structure of the chloranilate dianion is characterized by a central benzoquinone ring substituted with two chlorine atoms and two oxygen atoms bearing negative charges.

Image of the molecular structure of the chloranilate dianion should be inserted here.

Physicochemical Properties

This compound is typically a brown to dark purple or black crystalline powder.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆Cl₂Na₂O₄ | [2] |

| Molecular Weight | 252.94 g/mol | [2][4] |

| Appearance | Brown to Dark purple to Black powder/crystal | [1] |

| Purity | >95.0% (by Nonaqueous Titration) | [3] |

| Water Content | max. 20.0 % | [3] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [3] |

Principle of Application in Drug Development

The primary application of chloranilic acid and its sodium salt in a pharmaceutical research and development context is in the spectrophotometric quantification of drugs . This method is based on the formation of a colored charge-transfer (CT) complex between the drug molecule (acting as an electron donor) and chloranilic acid (acting as a π-acceptor).[5][6][7][8]

The formation of this complex results in a new absorption band at a higher wavelength (a bathochromic shift), typically in the visible region of the electromagnetic spectrum.[6][8] The intensity of the color of the charge-transfer complex is directly proportional to the concentration of the drug, which allows for its quantification using spectrophotometry, in accordance with the Beer-Lambert Law.[5][9] This technique is valued for its simplicity, speed, cost-effectiveness, and high throughput, especially when adapted to a 96-well microplate format.[5][9][10]

The interaction involves the transfer of an electron from an electron-rich center on the drug molecule (often a nitrogen or oxygen atom) to the electron-deficient chloranilic acid molecule. This creates a stable complex that absorbs light at a specific wavelength. In polar solvents like methanol, this complex can further dissociate into radical ions.[5][8]

Caption: Mechanism of Charge-Transfer Complex Formation.

Experimental Protocols

The following are generalized and specific experimental protocols for the spectrophotometric determination of drugs using chloranilic acid.

The general workflow for a spectrophotometric assay using chloranilic acid involves the preparation of standard solutions, reaction with the chloranilic acid reagent, and measurement of the absorbance.

Caption: General Spectrophotometric Assay Workflow.

This protocol is adapted from a high-throughput method for the quantification of various TKIs.

1. Materials and Reagents:

- Tyrosine Kinase Inhibitor (TKI) standard

- Chloranilic acid (CLA)

- Methanol (analytical grade)

- 96-well microplates

- Microplate reader

2. Preparation of Solutions:

- TKI Stock Solutions: Prepare stock solutions of the TKI standards at a concentration of 0.5 mg/mL or 5 mg/mL by dissolving the accurately weighed standard in methanol.[5]

- Chloranilic Acid (CLA) Reagent: Prepare a 0.1% (w/v) solution of chloranilic acid in methanol.

3. Assay Procedure:

- In the wells of a 96-well plate, add varying volumes of the TKI standard solution to achieve a concentration range of 10–500 µ g/well .[5][9]

- Add a fixed volume of the 0.1% CLA reagent to each well.

- Bring the total volume in each well to a constant value with methanol.

- Prepare a reagent blank containing the CLA reagent and methanol but no TKI.

- Measure the absorbance of the resulting purple-colored solution at the predetermined λmax (e.g., 490 nm) using a microplate reader against the reagent blank.[11]

4. Data Analysis:

- Construct a calibration curve by plotting the absorbance values against the corresponding TKI concentrations.

- Determine the concentration of unknown TKI samples by interpolating their absorbance values on the calibration curve.

This protocol is suitable for the determination of antihistamines such as Cyproheptadine hydrochloride (CPH), Methdilazine hydrochloride (MDH), and Promethazine theoclate (PMT).

1. Materials and Reagents:

- Antihistamine standard

- Chloranilic acid (CAA)

- Acetonitrile (analytical grade)

- Chloroform (analytical grade)

- Spectrophotometer with 1 cm cuvettes

2. Preparation of Solutions:

- Antihistamine Standard Solutions: Prepare standard solutions of the antihistamine base in chloroform.

- Chloranilic Acid (CAA) Reagent: Prepare a fresh 0.1% (w/v) solution of chloranilic acid in acetonitrile.[6][8]

3. Assay Procedure:

- Transfer serial volumes of the standard antihistamine solutions into a series of 5 ml volumetric flasks.

- Adjust the volume in each flask to 2 ml with chloroform.

- Add 0.50 ml of the 0.1% CAA reagent to each flask.

- Bring the total volume to 5 ml with acetonitrile.

- Measure the absorbance of the resulting solution at 520 nm against a reagent blank prepared in the same manner but without the antihistamine.[6][8]

4. Data Analysis:

- Plot a calibration graph of absorbance versus the final concentration of the antihistamine.

- Use the calibration graph to determine the concentration of the antihistamine in unknown samples.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric analysis of various drugs using chloranilic acid.

Table 1: Spectrophotometric Parameters for Tyrosine Kinase Inhibitors (TKIs) [5]

| Parameter | Seliciclib (SEL) | Vandetanib (VAN) | Tozasertib (TOZ) | Dasatinib (DAS) | Olaparib (OLA) |

| Linear Range (µ g/well ) | 10–500 | 10–500 | 10–500 | 10–500 | 10–500 |

| Correlation Coefficient (r) | 0.9995 | 0.9998 | 0.9996 | 0.9993 | 0.9997 |

| Intra-assay RSD (%) | 1.24–2.24 | 1.51–2.87 | 1.35-2.11 | 1.48-2.36 | 1.62-2.54 |

| Inter-assay RSD (%) | 1.51–2.87 | 1.68-2.93 | 1.59-2.43 | 1.72-2.68 | 1.85-2.81 |

| Recovery (%) | 97.2–102.4 | 98.1-101.8 | 97.8-102.1 | 98.5-101.5 | 97.6-102.3 |

Table 2: Spectrophotometric Parameters for Antihistamines [6][8]

| Parameter | Cyproheptadine HCl (CPH) | Methdilazine HCl (MDH) | Promethazine Theoclate (PMT) |

| λmax (nm) | 520 | 520 | 520 |

| Beer's Law Range (µg/ml) | 25-125 | 20-100 | 25-150 |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 1.48 x 10³ | 1.56 x 10³ | 1.75 x 10³ |

| Sandell Sensitivity (ng cm⁻²) | 217.39 | 212.44 | 284.63 |

Table 3: Spectrophotometric Parameters for Other Drugs

| Drug | λmax (nm) | Linear Range (µg/ml) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |

| Lorlatinib | 530 | - | 0.55 x 10³ | [12] |

| Ruxolitinib | 530 | - | - | [13] |

| Amiodarone HCl | 535 | 10.0 - 360.0 | - | [14] |

| Sulfacetamide Sodium | 530 | 10-60 | 0.940 x 10³ | [15] |

| Lidocaine | 527 | 10-60 | 0.913 x 10³ | [15] |

| Terbutaline Sulfate | 529 | 5-70 | 0.987 x 10³ | [15] |

| Clobazam | 550 | 24.0 - 84.0 | - | |

| Procainamide | - | - | 0.6 x 10³ | [16] |

Conclusion

This compound is a valuable and versatile reagent for the spectrophotometric quantification of a wide range of pharmaceutical compounds. The formation of stable and colored charge-transfer complexes provides a simple, rapid, and cost-effective analytical method suitable for high-throughput screening and quality control in drug development. The detailed protocols and compiled data in this guide offer a solid foundation for researchers and scientists to implement this technique in their laboratories.

References

- 1. This compound | 36275-66-8 | TCI AMERICA [tcichemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 36275-66-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors | MDPI [mdpi.com]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. fue.edu.eg [fue.edu.eg]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spectrophotometric and computational investigations of charge transfer complexes of chloranilic acid with tyrosine kinase inhibitors and application to development of novel universal 96-microwell assay for their determination in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Validated spectrophotometric methods for the determination of amiodarone hydrochloride in commercial dosage forms using p-chloranilic acid and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to Determining the Solubility of Chloranilic Acid Sodium Salt in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter in drug development. It influences formulation strategies, purification processes, and the overall bioavailability of the drug. This technical guide addresses the solubility of chloranilic acid sodium salt, a compound of interest for its potential applications in coordination chemistry and analytical reagents. Due to the limited availability of public quantitative solubility data for this specific salt in a range of organic solvents, this document provides a comprehensive overview of the experimental protocols that can be employed to determine its solubility accurately. The methodologies detailed herein are based on established principles of physical chemistry and are widely applicable to organic salts.

Introduction to the Solubility of Organic Salts

The dissolution of an organic salt, such as this compound, in an organic solvent is a complex process governed by the interplay of lattice energy of the salt, the solvation energy of the ions, and the solvent-solvent interactions. The general principle of "like dissolves like" provides a qualitative prediction, suggesting that polar salts will have higher solubility in polar solvents. However, for quantitative assessment, experimental determination is indispensable.

Factors influencing the solubility of this compound in organic solvents include:

-

Solvent Polarity: The dielectric constant and dipole moment of the solvent play a significant role in its ability to solvate the sodium and chloranilate ions.

-

Temperature: Solubility is temperature-dependent. For most salts, solubility increases with temperature, but there are exceptions.

-

Presence of Other Solutes: The common ion effect or the presence of other electrolytes can alter the solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of the salt can exhibit different solubilities.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield a comprehensive dataset for the solubility of this compound in a variety of organic solvents. The absence of such data necessitates experimental determination to support research and development activities. This guide, therefore, focuses on providing the methodologies to generate this critical data.

Table 1: Solubility of this compound in Various Organic Solvents (Hypothetical Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Methanol | 25 | Data to be determined | Isothermal Saturation |

| Ethanol | 25 | Data to be determined | Isothermal Saturation |

| Acetone | 25 | Data to be determined | Isothermal Saturation |

| Dimethylformamide (DMF) | 25 | Data to be determined | Isothermal Saturation |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Isothermal Saturation |

| Acetonitrile | 25 | Data to be determined | Isothermal Saturation |

| Tetrahydrofuran (THF) | 25 | Data to be determined | Isothermal Saturation |

Experimental Protocols for Solubility Determination

The following protocols describe the isothermal saturation method, a reliable technique for determining the equilibrium solubility of a compound in a solvent at a constant temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.1 mg)

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (chemically compatible with the solvents, e.g., PTFE)

-

Vials with screw caps

-

Evaporating dishes or beakers

-

Drying oven or vacuum oven

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis (optional, for non-gravimetric methods)

Isothermal Saturation Method

This method involves creating a saturated solution of the solute in the solvent at a specific temperature and then determining the concentration of the solute in that solution.

Step 1: Preparation of the Saturated Solution

-

Add an excess amount of this compound to a series of vials, ensuring there is enough solid to maintain saturation.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. The time required can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

Step 2: Sample Withdrawal and Preparation

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the withdrawn sample through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Record the exact volume of the filtered saturated solution.

Gravimetric Analysis for Concentration Determination

The gravimetric method is a straightforward and accurate way to determine the concentration of the dissolved solid.

-

Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the flask in a fume hood. This can be done at room temperature, with gentle heating, or under reduced pressure depending on the solvent's boiling point and the thermal stability of the solute.

-

Once the solvent is fully evaporated, dry the flask containing the solid residue in a drying oven or vacuum oven at an appropriate temperature until a constant weight is achieved.

-

Weigh the flask with the dry solid residue.

Step 3: Calculation of Solubility

-

Mass of the dissolved solid: Subtract the weight of the empty volumetric flask from the weight of the flask with the dry residue.

-

Mass of the solvent: Subtract the mass of the dissolved solid from the mass of the saturated solution.

-

Solubility Calculation: Express the solubility in the desired units, for example:

-

g/100 g solvent: (Mass of dissolved solid / Mass of solvent) * 100

-

g/100 mL solvent: (Mass of dissolved solid / Volume of solvent) * 100. The volume of the solvent can be calculated from its mass and density at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a solid in a liquid solvent.

Conclusion

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Chloranilic Acid Sodium Salt

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption characteristics of Chloranilic Acid Sodium Salt. Tailored for researchers, scientists, and professionals in drug development, this document delves into the spectral properties, experimental protocols for its analysis, and the underlying chemical principles governing its absorption behavior.

Introduction

Chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone), and its corresponding sodium salt, are versatile compounds utilized in various analytical and synthetic applications.[1] In solution, this compound dissociates to form the chloranilate anion, which is the primary chromophoric species of interest in UV-Vis spectrophotometry. The compound is particularly noted for its ability to act as a π-acceptor, forming colored charge-transfer (CT) complexes with a wide range of electron-donating molecules.[2][3][4] This property is extensively leveraged in the spectrophotometric quantification of numerous pharmaceutical compounds.

The UV-Vis absorption spectrum of the chloranilate species is highly dependent on the solvent environment and the pH of the medium. These factors influence the electronic transitions within the molecule and, consequently, its absorption maxima (λmax) and molar absorptivity (ε).

Spectral Properties

The UV-Vis absorption of chloranilic acid and its sodium salt is characterized by distinct bands that are sensitive to the chemical environment. The spectral data is summarized in the tables below, categorizing the free form in various solvents and its properties when part of a charge-transfer complex.

UV-Vis Absorption of Free Chloranilic Acid/Chloranilate

The absorption maxima of uncomplexed chloranilic acid are significantly influenced by solvent polarity and pH. In polar solvents, the compound typically exhibits a purple color.

| Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Observations |

| Methanol | 444 | Not explicitly stated | Yellow-orange solution of the acidic form (H₂A).[5] |

| Methanol | 530 | Weak absorption | Purple color, characteristic of the HA⁻ form.[6] |

| Acetonitrile | 530 | Weak absorption | Purple color, characteristic of the HA⁻ form.[6] |

| 1,4-Dioxan | 430 | Not explicitly stated | Yellow colored solution.[7] |

| Aqueous Ethanol (pH 4.5) | 350 | Not explicitly stated | A well-defined peak for the chloranilate anion.[8] |

| Water (pH 4) | 290-340, 520-555 | Not explicitly stated | Represents the HA⁻ form. |

| Absolute Ethanol | 460 | Not explicitly stated | Spectrum of p-chloranilic acid as a π-acceptor.[3] |

UV-Vis Absorption of Chloranilic Acid in Charge-Transfer Complexes

When chloranilic acid acts as an electron acceptor in a charge-transfer complex, a new, often intense, absorption band appears at a longer wavelength, leading to a distinct color change.

| Electron Donor | Solvent System | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Lorlatinib | Methanol | 530 | 0.55 x 10³ |

| Ruxolitinib | Methanol | 530 | Not explicitly stated |

| Tyrosine Kinase Inhibitors | Methanol | 490 | Not explicitly stated |

| Antihistamines (CPH, MDH, PMT) | Acetonitrile-Chloroform | 520 | 1.48 x 10³, 1.56 x 10³, 1.75 x 10³ |

| Hydralazine HCl | Water (0.05 N HCl) | 260 | Not explicitly stated |

| Loratadine | Chloroform | 527 | Not explicitly stated |

| Sulfacetamide Sodium | Absolute Ethanol | 530 | 0.940 x 10³ |

| Lidocaine | Absolute Ethanol | 527 | 0.913 x 10³ |

| Terbutaline Sulfate | Absolute Ethanol | 529, 319 | 0.987 x 10³, 7.407 x 10³ |

Experimental Protocols

This section outlines a generalized procedure for the preparation of this compound solutions and a standard operating procedure for acquiring its UV-Vis absorption spectrum.

Preparation of Standard Solutions

A standard stock solution of chloranilic acid or its sodium salt is typically prepared in a high-purity organic solvent.

Materials:

-

This compound (CAS 36275-66-8)

-

Methanol (Spectroscopic Grade) or Absolute Ethanol

-

Volumetric flasks (Class A)

-

Analytical balance

Procedure:

-

Stock Solution (e.g., 0.1% w/v): Accurately weigh 100 mg of this compound.

-

Transfer the weighed solid into a 100 mL volumetric flask.

-

Add a small amount of the chosen solvent (e.g., methanol) to dissolve the solid.

-

Once dissolved, dilute the solution to the mark with the solvent.

-

Stopper the flask and invert it several times to ensure homogeneity. This solution should be freshly prepared.[2]

-

Working Solutions: Prepare a series of dilutions from the stock solution using volumetric flasks to achieve the desired concentrations for analysis.

Standard Operating Procedure for UV-Vis Spectral Analysis

This procedure details the steps to obtain a reliable UV-Vis absorption spectrum.

Apparatus:

-

Double-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

Procedure:

-

Instrument Initialization: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Solvent Blank: Fill a clean quartz cuvette with the same solvent used to prepare the this compound solution.

-

Place the cuvette in the reference beam holder of the spectrophotometer.

-

Fill another quartz cuvette with the same solvent and place it in the sample beam holder.

-

Perform a baseline correction over the desired wavelength range (e.g., 200-800 nm).

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the this compound solution to be analyzed.

-

Fill the sample cuvette with the this compound solution and place it back into the sample holder.

-

Acquire the absorption spectrum of the sample.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If performing quantitative analysis, record the absorbance at the λmax. Ensure the absorbance value falls within the linear range of the instrument (typically 0.1 to 1.0).

Key Chemical Principles and Visualizations

The UV-Vis absorption characteristics of this compound are governed by two primary phenomena: the pH-dependent equilibrium of its ionic forms and its role as an electron acceptor in charge-transfer complexes.

pH-Dependent Ionic Equilibria

Chloranilic acid is a dibasic acid that can exist in three distinct forms depending on the pH of the solution, each with a unique color and absorption spectrum.

Caption: pH-dependent forms of chloranilic acid in aqueous solution.

Charge-Transfer Complex Formation Workflow

The most common analytical application of chloranilic acid is based on its reaction with electron-donating analytes to form colored charge-transfer complexes. The general workflow for such an analysis is depicted below.

Caption: Workflow for analyte quantification using charge-transfer complexation.

This guide provides foundational knowledge for the effective use of this compound in spectrophotometric applications. For specific analytical method development, further optimization of reaction conditions such as solvent, concentration, and pH is recommended.

References

- 1. Chloranilic acid | 87-88-7 [chemicalbook.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Spectrophotometric Assay of some Nitrogen Containing Drugs in Pharmaceutical Formulations using p-Chloranilic Acid Reagent | Semantic Scholar [semanticscholar.org]

- 5. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Role of Chloranilic Acid Sodium Salt as a π-Electron Acceptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of chloranilic acid sodium salt as a potent π-electron acceptor in chemical reactions, with a particular focus on its application in the formation of charge-transfer complexes (CTCs). This phenomenon has significant implications for pharmaceutical analysis and drug development, offering a simple yet powerful spectrophotometric method for the quantification of a wide array of electron-donating compounds.

Core Principles: Charge-Transfer Complexation

Chloranilic acid (CLA) and its sodium salt are strong electron acceptors due to the presence of electron-withdrawing chloro and carbonyl groups on the quinone ring.[1] When brought into contact with an electron-donating molecule (D), such as a drug substance with amine or other electron-rich functional groups, a charge-transfer complex (D-A) is formed. This interaction involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.[2]

This process results in the formation of a new, often intensely colored species, which can be detected and quantified using UV-Visible spectrophotometry. The appearance of a new absorption band at a longer wavelength, distinct from the spectra of the individual donor and acceptor molecules, is a hallmark of CTC formation.[3][4] The intensity of this new band is directly proportional to the concentration of the complex, forming the basis for quantitative analysis.

Quantitative Analysis of Charge-Transfer Complexes

The formation and properties of charge-transfer complexes between various electron donors and chloranilic acid have been extensively studied. The following table summarizes key quantitative data from a selection of these interactions.

| Electron Donor (Drug/Molecule) | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Stoichiometry (D:A) | Association Constant (Kc) (L mol⁻¹) | Reference |

| Ruxolitinib | Methanol | 530 | Not Specified | 1:1 | Not Specified | [3][4] |

| Lorlatinib | Methanol | 530 | 0.55 x 10³ | 1:2 | 0.40 x 10³ | [5] |

| Tyrosine Kinase Inhibitors (various) | Not Specified | 490 | Not Specified | Not Specified | 1.13 x 10⁸ to 2.3 x 10⁸ | [6][7] |

| Procainamide | Methanol | Not Specified | Not Specified | 1:1 | Not Specified | [2][8] |

| Imipramine | Dioxane | Not Specified | Not Specified | Not Specified | Not Specified | [9][10] |

| Cyproheptadine hydrochloride | Acetonitrile-Chloroform | 520 | 1.48 x 10³ | Not Specified | Not Specified | [11][12] |

| Methdilazine hydrochloride | Acetonitrile-Chloroform | 520 | 1.56 x 10³ | Not Specified | Not Specified | [11][12] |

| Promethazine theoclate | Acetonitrile-Chloroform | 520 | 1.75 x 10³ | Not Specified | Not Specified | [11][12] |

| Diethylcarbamazine | Dioxane-Chloroform | 540 | Not Specified | 1:1 | Not Specified | [13] |

| Amikacin | Not Specified | 524 | Not Specified | Not Specified | Not Specified | [13] |

| Heterocyclic Amines (various) | Ethanol | Not Specified | Not Specified | Not Specified | Not Specified | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the study of charge-transfer complexes with this compound.

General Procedure for Spectrophotometric Analysis

This protocol outlines the fundamental steps for the quantitative determination of an electron donor using chloranilic acid.

-

Preparation of Standard Solutions:

-

Accurately weigh and dissolve a known amount of the electron donor (drug substance) in a suitable solvent to prepare a stock solution of known concentration.

-

Prepare a stock solution of this compound in the same or a miscible solvent. The concentration of the acceptor is typically in excess.[3]

-

-

Formation of the Charge-Transfer Complex:

-

In a series of volumetric flasks, add a fixed volume of the electron donor stock solution.

-

To each flask, add varying volumes of the chloranilic acid solution.

-

Dilute to the mark with the appropriate solvent and mix well.

-

Allow the solutions to stand for a specified time at a controlled temperature to ensure complete complex formation. The reaction is often instantaneous at room temperature.[5][7]

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the charge-transfer complex against a reagent blank (containing the solvent and chloranilic acid).

-

Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the electron donor.

-

Determination of Stoichiometry: Job's Method of Continuous Variation

Job's method is a widely used technique to determine the stoichiometry of a complex in solution.[6]

-

Preparation of Isomolar Solutions: Prepare equimolar solutions of the electron donor and chloranilic acid in the chosen solvent.

-

Preparation of the Series of Solutions:

-

Prepare a series of solutions by mixing the equimolar solutions in varying proportions, keeping the total volume constant. For example, in a total volume of 10 mL, the ratios of donor to acceptor could be 1:9, 2:8, 3:7, and so on, up to 9:1.

-

-

Absorbance Measurement: Measure the absorbance of each solution at the λmax of the charge-transfer complex.

-

Data Analysis:

-

Plot the absorbance as a function of the mole fraction of the electron donor.

-

The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 complex.

-

Determination of Association Constant (Kc): The Benesi-Hildebrand Method

The Benesi-Hildebrand equation is employed to determine the association constant for the formation of a 1:1 charge-transfer complex.[9][14] The equation is as follows:

[ \frac{[A_0]}{A_{AD}} = \frac{1}{\epsilon_{AD}} + \frac{1}{K_c \cdot \epsilon_{AD} \cdot [D_0]} ]

Where:

-

[A₀] is the initial concentration of the acceptor (chloranilic acid).

-

[D₀] is the initial concentration of the donor.

-

A_AD is the absorbance of the charge-transfer complex.

-

ε_AD is the molar absorptivity of the complex.

-

K_c is the association constant.

Procedure:

-

Prepare Solutions: Prepare a series of solutions with a constant concentration of the acceptor ([A₀]) and varying concentrations of the donor ([D₀]), ensuring that [D₀] is in large excess.

-

Measure Absorbance: Measure the absorbance of the charge-transfer complex (A_AD) for each solution at the λmax.

-

Construct the Benesi-Hildebrand Plot: Plot [A₀] / A_AD versus 1 / [D₀].

-

Determine Parameters: The plot should yield a straight line. The intercept of this line is equal to 1 / ε_AD, and the slope is 1 / (K_c * ε_AD). From the intercept and slope, both the molar absorptivity and the association constant can be calculated.[14]

Visualizing the Process and Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the study of charge-transfer complexes involving this compound.

References

- 1. Spectrophotometric Methods Based on Charge Transfer Complexation Reactions for the Determination of Saxagliptin in Bulk and Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 7. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mc.minia.edu.eg [mc.minia.edu.eg]

- 10. Benesi-Hildebrand_method [chemeurope.com]

- 11. Spectrophotometric Study of Charge-Transfer Complexes of Ruxolitinib with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: An Application to the Development of a Green and High-Throughput Microwell Method for Quantification of Ruxolitinib in Its Pharmaceutical Formulations [mdpi.com]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. Spectrophotometric Study of Charge-Transfer Complexes of Ruxolitinib with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: An Application to the Development of a Green and High-Throughput Microwell Method for Quantification of Ruxolitinib in Its Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asdlib.org [asdlib.org]

Methodological & Application

Application Notes: Spectrophotometric Determination of Pharmaceuticals using Chloranilic Acid Sodium Salt

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Validated spectrophotometric methods for the determination of amiodarone hydrochloride in commercial dosage forms using p-chloranilic acid and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectrophotometric Study of Charge-Transfer Complexes of Ruxolitinib with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: An Application to the Development of a Green and High-Throughput Microwell Method for Quantification of Ruxolitinib in Its Pharmaceutical Formulations | MDPI [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Spectrophotometric Assay of some Nitrogen Containing Drugs in Pharmaceutical Formulations using p-Chloranilic Acid Reagent | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 9. "The Use of Chloranilic Acid for the Spectrophotometric Determination o" by KANAKAPURA BASAVAIAH and V. S. CHARAN [journals.tubitak.gov.tr]

Chloranilic Acid Sodium Salt assay protocol for tyrosine kinase inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinases are a critical class of enzymes involved in cellular signal transduction pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of various malignancies. Accurate and efficient methods for the quantification of these inhibitors and the characterization of their inhibitory activity are paramount in drug discovery and development.

This document provides detailed protocols for two distinct but complementary assays. The first is a spectrophotometric assay using chloranilic acid sodium salt for the rapid quantification of TKI concentration in bulk or pharmaceutical formulations. The second is a generalized, ELISA-based protocol for determining the inhibitory activity (e.g., IC50) of TKIs against a specific tyrosine kinase.

Part 1: Quantification of Tyrosine Kinase Inhibitors using this compound

This assay is based on the charge-transfer reaction between the electron-donating TKI and chloranilic acid (an electron acceptor), which results in the formation of an intensely colored purple complex.[1][2] The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the TKI. This method is notable for its simplicity, speed, and high-throughput capability when adapted to a 96-well format.[1][2]

Experimental Protocol: 96-Well Spectrophotometric Assay

Materials:

-

Tyrosine Kinase Inhibitor (TKI) standard

-

This compound

-

Methanol (Spectroscopic grade)

-

96-well clear flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 490 nm

-

Standard laboratory glassware and pipettes

Reagent Preparation:

-

TKI Stock Solution: Prepare a stock solution of the TKI in methanol at a concentration of 1 mg/mL.

-

TKI Standard Solutions: From the stock solution, prepare a series of standard solutions in methanol ranging from 5 µg/mL to 500 µg/mL.

-

Chloranilic Acid Solution (0.4% w/v): Dissolve 0.4 g of this compound in 100 mL of methanol.

Assay Procedure:

-

Plate Setup: To individual wells of a 96-well plate, add 100 µL of either the TKI standard solutions, sample solutions, or methanol (as a blank).

-

Reagent Addition: Add 100 µL of the 0.4% (w/v) chloranilic acid solution to each well.

-

Incubation: Incubate the plate at room temperature (25 ± 2 °C) for 5 minutes.[1]

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from the absorbance of the standard and sample wells.

-

Plot a calibration curve of the corrected absorbance values of the standards against their known concentrations.

-

Determine the concentration of the TKI in the sample solutions by interpolating their absorbance values on the calibration curve.

-

Experimental Workflow: Chloranilic Acid Assay```dot

Caption: Dasatinib inhibits BCR-ABL and Src kinases, blocking downstream pro-survival pathways.

Caption: Vandetanib is a multi-targeted TKI that inhibits VEGFR, EGFR, and RET signaling.

Caption: Seliciclib inhibits CDKs, leading to cell cycle arrest and induction of apoptosis.

Caption: Tozasertib inhibits Aurora kinases, disrupting mitosis and leading to apoptosis.

Caption: Olaparib inhibits PARP, leading to synthetic lethality in cells with deficient homologous recombination repair.

References

Application Notes and Protocols for the Quantitative Analysis of Alkaloids with Chloranilic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaloids are a diverse group of naturally occurring chemical compounds that contain basic nitrogen atoms. They are of significant interest to the pharmaceutical industry due to their wide range of physiological activities. Accurate quantification of alkaloids is crucial for quality control, dosage form standardization, and pharmacokinetic studies.

This document provides a detailed application note and protocol for the quantitative analysis of alkaloids using a simple and cost-effective spectrophotometric method based on the reaction with chloranilic acid sodium salt. This method relies on the formation of a colored charge-transfer complex between the electron-donating alkaloid and the π-acceptor, chloranilic acid. The intensity of the resulting colored solution is proportional to the alkaloid concentration and can be measured using a spectrophotometer.

Principle of the Method

Alkaloids, being electron donors (Lewis bases), react with chloranilic acid, a π-acceptor (Lewis acid), to form a stable, intensely colored charge-transfer (CT) complex. This reaction typically occurs in a non-aqueous solvent. The formation of the complex leads to a new absorption band in the visible region of the electromagnetic spectrum, generally between 520 nm and 535 nm. The absorbance of this colored complex is measured at its wavelength of maximum absorption (λmax), and the concentration of the alkaloid is determined from a calibration curve prepared with a standard solution of the alkaloid.

The generalized reaction can be depicted as:

Alkaloid (Donor, D) + Chloranilic Acid (Acceptor, A) ⇌ [Alkaloid-Chloranilic Acid] Complex (D-A)

Advantages of the Method

-

Simplicity and Cost-Effectiveness: The method does not require sophisticated instrumentation, making it accessible for most laboratories.

-

Rapidity: The reaction is typically fast, allowing for a high throughput of samples.

-

Good Sensitivity: The method can be used to determine microgram quantities of alkaloids.

-

Versatility: It can be applied to the analysis of various alkaloids in pure form, pharmaceutical formulations, and potentially in plant extracts after appropriate sample preparation.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the analysis of several alkaloids and other nitrogenous bases using the chloranilic acid method, as reported in the literature.

| Compound | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |

| Atropine | 535 | Not specified | Not specified | [1] |

| Emetine | 535 | Not specified | Not specified | [1] |

| Reserpine | 535 | Not specified | Not specified | [1] |

| Strychnine | 535 | Not specified | Not specified | [1] |

| Yohimbine | 535 | Not specified | Not specified | [1] |

| Cyproheptadine HCl | 520 | 25 - 125 | 1.48 x 10³ | [2][3] |

| Methdilazine HCl | 520 | 20 - 100 | 1.56 x 10³ | [2][3] |

| Promethazine Theoclate | 520 | 25 - 150 | 1.75 x 10³ | [2][3] |

| Milrinone | Not specified | 5 - 100 | Not specified | [4] |

| Amikacin | 524 | 20 - 100 | Not specified | [5] |

Experimental Protocols

Protocol 1: Quantitative Analysis of a Pure Alkaloid Sample

This protocol describes the procedure for the determination of an alkaloid in its pure form.

1. Materials and Reagents:

-

This compound

-

Spectrophotometer (UV-Visible)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Solvent (e.g., Acetonitrile, 1,4-Dioxane, or a mixture of Acetonitrile and Chloroform)

-

Alkaloid standard

2. Preparation of Reagents:

-

Standard Alkaloid Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the standard alkaloid and dissolve it in 100 mL of the chosen solvent.

-

Chloranilic Acid Solution (0.005 M): Dissolve an accurately weighed amount of this compound in the chosen solvent to obtain a 0.005 M solution. Prepare this solution fresh daily. For instance, dissolve approximately 11.5 mg of this compound in 10 mL of 1,4-dioxan.

3. Preparation of Calibration Curve:

-

Pipette aliquots of the standard alkaloid solution (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mL) into a series of 10 mL volumetric flasks.

-

To each flask, add a fixed volume of the chloranilic acid solution (e.g., 2 mL).

-

Dilute to the mark with the solvent and mix well.

-

Allow the reaction to proceed for the optimal time (determine experimentally, usually immediate).

-

Measure the absorbance of each solution at the λmax (e.g., 535 nm) against a reagent blank (containing the solvent and chloranilic acid solution).

-

Plot a graph of absorbance versus concentration (µg/mL).

4. Analysis of the Unknown Sample:

-

Prepare a solution of the unknown alkaloid sample of a suitable concentration in the chosen solvent.

-

Treat an aliquot of the unknown solution as described in step 2 and 3 of the calibration curve preparation.

-

Measure the absorbance of the resulting solution.

-

Determine the concentration of the alkaloid in the sample from the calibration curve.

Protocol 2: Quantitative Analysis of an Alkaloid in a Pharmaceutical Formulation (Tablets)

This protocol provides a general procedure for the extraction and analysis of alkaloids from tablet formulations.

1. Sample Preparation:

-

Weigh and finely powder at least 20 tablets to ensure homogeneity.

-

Accurately weigh a portion of the powder equivalent to a known amount of the alkaloid (e.g., 10 mg).

-

Transfer the powder to a volumetric flask (e.g., 100 mL).

-

Add about 70 mL of a suitable solvent (e.g., methanol or a slightly acidified aqueous solution to aid dissolution of alkaloid salts) and sonicate for 15-20 minutes to ensure complete extraction.

-

Dilute to the mark with the same solvent, mix well, and filter the solution.

-

Further dilute the filtrate with the analytical solvent to obtain a concentration within the calibration range.

2. Analysis:

Proceed with the analysis of the diluted sample solution as described in step 4 of Protocol 1.

Protocol 3: Quantitative Analysis of Total Alkaloids in a Plant Extract

This protocol outlines a general procedure for the extraction of alkaloids from plant material for subsequent analysis.

1. Extraction of Alkaloids:

-

Dry the plant material and grind it into a fine powder.

-

Accurately weigh a known amount of the powdered plant material (e.g., 1 g).

-

Extract the alkaloids using an appropriate method. A common method is acid-base extraction:

-

Moisten the plant material with a dilute ammonia solution to liberate the free base form of the alkaloids.

-

Extract the alkaloids by maceration or soxhlet extraction with an organic solvent like chloroform or dichloromethane.

-

Evaporate the organic solvent to dryness.

-

Dissolve the residue in a dilute acid (e.g., 2% sulfuric acid).

-

Wash the acidic solution with an organic solvent to remove pigments and other non-basic compounds.

-

Make the acidic solution alkaline with a dilute ammonia solution to precipitate the alkaloids.

-

Extract the precipitated alkaloids with an organic solvent (e.g., chloroform).

-

Evaporate the organic solvent to dryness and dissolve the residue in a known volume of the analytical solvent.

-

2. Analysis:

Analyze an aliquot of the final extract solution as described in step 4 of Protocol 1. The total alkaloid content is typically expressed as equivalent to a standard alkaloid (e.g., atropine or quinine).

Visualizations

Caption: General experimental workflow for the quantitative analysis of alkaloids.

Caption: Formation of the charge-transfer complex between an alkaloid and chloranilic acid.

Potential Interferences and Limitations

-

Interfering Substances: Other electron-donating compounds present in the sample matrix may also react with chloranilic acid, leading to erroneously high results. This is particularly relevant for crude plant extracts. Therefore, a proper sample clean-up is essential.

-

Solvent Effects: The choice of solvent can influence the stability and the absorption maximum of the charge-transfer complex. It is important to use the same solvent for the blank, standards, and samples.

-

pH Sensitivity: The reaction is dependent on the availability of the lone pair of electrons on the nitrogen atom of the alkaloid. Therefore, the pH of the medium should be controlled to ensure the alkaloid is in its free base form.

-

Stoichiometry: The stoichiometry of the reaction between the alkaloid and chloranilic acid may vary depending on the structure of the alkaloid. It is advisable to determine the stoichiometry for the specific alkaloid under investigation if a high degree of accuracy is required.

Conclusion

The quantitative analysis of alkaloids using this compound is a simple, rapid, and sensitive spectrophotometric method suitable for a wide range of applications in research and quality control. By following the detailed protocols and considering the potential limitations, researchers can obtain reliable and accurate quantitative data for various alkaloids.

References

- 1. Utility of π-acceptors in charge-transfer complexation of alkaloids: chloranilic acid as a spectrophotometric titrant in non-aqueous media - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. phytojournal.com [phytojournal.com]

- 4. "The Use of Chloranilic Acid for the Spectrophotometric Determination o" by KANAKAPURA BASAVAIAH and V. S. CHARAN [journals.tubitak.gov.tr]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

Application Notes and Protocols for Chloranilic Acid Sodium Salt-Based Colorimetric Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the utilization of chloranilic acid sodium salt in colorimetric assays, a simple and rapid method for the quantification of various compounds, particularly in pharmaceutical analysis. The protocols outlined below are based on the principle of charge-transfer complex formation.

Principle of the Assay